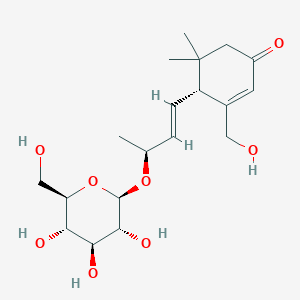![molecular formula C60H120N4O6 B11932944 3,6-Bis[4-[bis(2-hydroxydodecyl)amino]butyl]piperazine-2,5-dione](/img/structure/B11932944.png)
3,6-Bis[4-[bis(2-hydroxydodecyl)amino]butyl]piperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis[4-[bis(2-hydroxydodecyl)amino]butyl]piperazine-2,5-dione is a synthetic compound known for its role in the delivery of messenger RNA (mRNA) molecules in cancer immunotherapy. This compound is a type of ionizable lipid, which means it can carry a charge depending on the pH of its environment. It is particularly valued for its ability to form lipid nanoparticles that can encapsulate and protect mRNA, facilitating its delivery into cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis[4-[bis(2-hydroxydodecyl)amino]butyl]piperazine-2,5-dione involves multiple organic synthesis steps. The process typically includes:
Amidation: The formation of amide bonds between the piperazine ring and the butyl chains.
Reduction: The reduction of intermediate compounds to achieve the desired hydroxyl groups on the dodecyl chains.
Esterification: The esterification of hydroxyl groups to form the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process also involves rigorous purification steps to ensure the final product meets the required specifications for medical applications.
Chemical Reactions Analysis
Types of Reactions
3,6-Bis[4-[bis(2-hydroxydodecyl)amino]butyl]piperazine-2,5-dione undergoes several types of chemical reactions:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to modify the functional groups on the dodecyl chains.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the amino moieties.
Scientific Research Applications
3,6-Bis[4-[bis(2-hydroxydodecyl)amino]butyl]piperazine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Facilitates the delivery of genetic material into cells, aiding in gene editing and therapy.
Medicine: Integral in the development of mRNA-based vaccines and cancer immunotherapies.
Industry: Employed in the formulation of lipid nanoparticles for drug delivery systems.
Mechanism of Action
The compound exerts its effects by forming lipid nanoparticles that encapsulate mRNA molecules. These nanoparticles protect the mRNA from degradation and facilitate its uptake by cells. Once inside the cell, the mRNA is released and translated into proteins that can trigger an immune response or perform other therapeutic functions. The molecular targets include cellular receptors and endosomal pathways that mediate the uptake and release of the mRNA.
Comparison with Similar Compounds
Similar Compounds
3,6-Bis(4-aminobutyl)piperazine-2,5-dione: Another compound used in lipid nanoparticle synthesis.
2,5-Piperazinedione derivatives: Various derivatives with different functional groups for specific applications.
Uniqueness
3,6-Bis[4-[bis(2-hydroxydodecyl)amino]butyl]piperazine-2,5-dione is unique due to its specific structure that allows for efficient mRNA encapsulation and delivery. Its ionizable nature at different pH levels enhances its versatility in various biological environments, making it a valuable tool in modern therapeutic applications.
Properties
Molecular Formula |
C60H120N4O6 |
|---|---|
Molecular Weight |
993.6 g/mol |
IUPAC Name |
3,6-bis[4-[bis(2-hydroxydodecyl)amino]butyl]piperazine-2,5-dione |
InChI |
InChI=1S/C60H120N4O6/c1-5-9-13-17-21-25-29-33-41-53(65)49-63(50-54(66)42-34-30-26-22-18-14-10-6-2)47-39-37-45-57-59(69)62-58(60(70)61-57)46-38-40-48-64(51-55(67)43-35-31-27-23-19-15-11-7-3)52-56(68)44-36-32-28-24-20-16-12-8-4/h53-58,65-68H,5-52H2,1-4H3,(H,61,70)(H,62,69) |
InChI Key |
ZISVTYVLWSZJAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CN(CCCCC1C(=O)NC(C(=O)N1)CCCCN(CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-[(1-benzylpiperidin-4-yl)methyl]-5-methyl-2-oxo-1,3-diazinan-1-yl]benzenecarboximidamide;2,2,2-trifluoroacetic acid](/img/structure/B11932862.png)



![(8S,11S,14S)-14-[[(2S)-4-amino-2-[[2-(4-tert-butylphenyl)-4-methylpyrimidine-5-carbonyl]amino]butanoyl]-methylamino]-3,18-bis(2-aminoethoxy)-N-(cyanomethyl)-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxamide](/img/structure/B11932877.png)
![2-[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B11932884.png)



![(3,3-difluoropyrrolidin-1-yl)-[(2R,4R)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone](/img/structure/B11932914.png)
![3-bromo-N-[(Z)-1-(2,4-dihydroxyphenyl)ethylideneamino]-4-methylbenzamide](/img/structure/B11932916.png)
![2-[[(1S,2R)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid](/img/structure/B11932925.png)

![4-amino-6-[[(1R)-1-[8-(1-methyl-6-oxopyridin-3-yl)-1-oxo-2-propan-2-ylisoquinolin-3-yl]ethyl]amino]pyrimidine-5-carbonitrile](/img/structure/B11932949.png)
